molecular formula C9H8F2O3 B13579877 2-(Difluoromethyl)-5-methoxybenzoicacid CAS No. 1780915-17-4

2-(Difluoromethyl)-5-methoxybenzoicacid

Cat. No.: B13579877
CAS No.: 1780915-17-4
M. Wt: 202.15 g/mol
InChI Key: BSPHKISCNKGJBD-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-methoxybenzoic acid is an organic compound that features a difluoromethyl group and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of 5-methoxybenzoic acid using difluoromethylating agents such as ClCF2H (chlorodifluoromethane) under specific reaction conditions . The reaction often requires the presence of a base and a catalyst to facilitate the formation of the difluoromethyl group.

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)-5-methoxybenzoic acid may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize advanced difluoromethylation reagents and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the difluoromethyl group.

Major Products Formed

    Oxidation: Formation of 2-(Difluoromethyl)-5-methoxybenzaldehyde or 2-(Difluoromethyl)-5-methoxybenzoic acid.

    Reduction: Formation of 2-(Difluoromethyl)-5-methoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Difluoromethyl)-5-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, potentially modulating their activity. The methoxy group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)-5-methoxybenzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-(Difluoromethyl)-4-methoxybenzoic acid: Similar structure but with the methoxy group in a different position.

Uniqueness

2-(Difluoromethyl)-5-methoxybenzoic acid is unique due to the specific positioning of the difluoromethyl and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of the difluoromethyl group can enhance the compound’s metabolic stability and lipophilicity, making it a valuable candidate for drug development .

Properties

CAS No.

1780915-17-4

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

2-(difluoromethyl)-5-methoxybenzoic acid

InChI

InChI=1S/C9H8F2O3/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,8H,1H3,(H,12,13)

InChI Key

BSPHKISCNKGJBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(F)F)C(=O)O

Origin of Product

United States

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